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Dihydroactinidiolide

Cat. No.: B099750
CAS No.: 15356-74-8
M. Wt: 180.24 g/mol
InChI Key: IMKHDCBNRDRUEB-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Dihydroactinidiolide (B95004) is a naturally occurring volatile terpene, specifically classified as a C11-norisoprenoid, which is a type of terpenoid derivative. wikipedia.org Structurally, it is characterized by a bicyclic lactone framework and is also known as a benzofuran. hmdb.ca Its formation in nature is primarily linked to the oxidative degradation of carotenoids. The compound's sweet, tea-like odor has led to its use as a fragrance. wikipedia.org

This compound is found across a diverse range of natural sources. It occurs in various plants, including black tea, fenugreek, mangoes, and tobacco. wikipedia.org Beyond the plant kingdom, it is also found in insects, such as the red fire ant, and has been identified in the scent glands of the red fox. wikipedia.orgfraterworks.com Due to its interesting properties and aroma, methods for its chemical synthesis have also been developed. wikipedia.orgresearchgate.net One such synthesis involves a two-step oxidation process starting from β-ionone. nih.gov Another approach synthesizes it from citral (B94496) through steps including cyclization and dehydration. researchgate.net

Table 1: Natural Occurrences of this compound

Significance of this compound in Scientific Inquiry

This compound holds considerable significance in various fields of scientific research due to its diverse biological activities and ecological roles. It is a subject of interest in chemical ecology, where it functions as a semiochemical—a chemical substance that carries a message. For instance, it is one of three components of the queen recognition pheromone in red fire ants. wikipedia.orgselleckchem.com This role in insect communication makes it a valuable subject for studying insect behavior and social structures. nih.govmdpi.com

In plant science, this compound is recognized as a potent plant growth inhibitor. medchemexpress.comchemicalbook.com It is also involved in regulating gene expression and the process of light adaptation in plants like Arabidopsis. medchemexpress.comchemicalbook.com

Furthermore, this compound has attracted attention for its potential bioactivities, which are areas of ongoing research. Studies have reported its antioxidant, antibacterial, anticancer, and neuroprotective properties. medchemexpress.comresearchgate.net Research has shown its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the study of neurodegenerative diseases. nih.govmedchemexpress.comresearchgate.net For example, it has been shown to inhibit AChE with a half-maximal inhibitory concentration (IC50) of 34.03 nM. medchemexpress.comresearchgate.net Its ability to scavenge free radicals and prevent amyloid β self-aggregation is also under investigation. nih.gov These diverse activities make this compound a significant molecule in the exploration of new therapeutic leads and understanding complex biological interactions. nih.gov

Mentioned Chemical Compounds

Table 2: List of Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B099750 Dihydroactinidiolide CAS No. 15356-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IMKHDCBNRDRUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID00864588
Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
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Molecular Weight

180.24 g/mol
Source PubChem
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Physical Description

Clear, colourless liquid; musky or coumarin-like aroma
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg
Record name Dihydroactinidiolide
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Solubility

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol)
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.051-1.058
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
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CAS No.

15356-74-8, 17092-92-1
Record name 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone
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Record name Dihydroactinolide
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Occurrence and Natural Distribution of Dihydroactinidiolide

Plant Sources and Species Diversity

Dihydroactinidiolide (B95004) has been identified in a diverse range of plant species. drugfuture.com It is often a product of the photo-oxidation of carotenoid flavor compounds. drugfuture.com

The compound was first isolated from the leaves of Actinidia polygama (silver vine). datapdf.comdrugfuture.combiorxiv.org It is a known cat attractant found in this plant. chemeurope.combiorxiv.org this compound is also a well-documented constituent of tea, derived from the plant Camellia sinensis. nih.gov It is found in white, green, and black teas, contributing to the characteristic aroma. datapdf.comdrugfuture.comresearchgate.netmdpi.com

Beyond its initial discovery, this compound has been identified in numerous other plant sources. Research has confirmed its presence in fenugreek (Trigonella foenum-graecum), tobacco, and mangoes. wikipedia.orgchemeurope.comsmolecule.com It has also been reported in grapes, apricots, and the leaves of Arabidopsis. datapdf.comresearchgate.net The compound is also listed as a constituent in plants such as Dactylis glomerata and Carthamus tinctorius (safflower). fda.govparliament.wa.gov.auparliament.wa.gov.au

Table 1: Plant Sources of this compound

Plant Genus Species Common Name Reference
Actinidia polygama Silver Vine drugfuture.comnih.govresearchgate.net
Camellia sinensis Tea nih.govresearchgate.netmdpi.com
Trigonella foenum-graecum Fenugreek wikipedia.orgchemeurope.com
Carthamus tinctorius Safflower parliament.wa.gov.auparliament.wa.gov.au
Dactylis glomerata Orchard Grass fda.gov
Mangifera indica Mango wikipedia.orgsmolecule.com
Nicotiana tabacum Tobacco wikipedia.orgdrugfuture.com
Vitis vinifera Grape datapdf.com
Prunus armeniaca Apricot datapdf.com

Presence in Animal Systems

This compound's influence extends into the animal kingdom, where it functions as a semiochemical, mediating interactions between organisms.

The compound is a known pheromone for a variety of insects. wikipedia.orgchemeurope.com Notably, it is one of the three components of the queen recognition pheromone in the red fire ant (Solenopsis invicta). wikipedia.orgdrugfuture.comcannabisdatabase.ca

This compound has been identified in the secretions of some mammals. selleckchem.com It is known to be a cat attractant. chemeurope.comresearchgate.net Research has also found the compound in the excretions and secretions of the red fox (Vulpes vulpes). researchgate.netnih.govresearchgate.netnih.gov Its presence in the fox's violet gland is thought to be a result of the metabolic breakdown of carotenoids obtained from their diet, which often includes fruits and seeds. wildlifeonline.me.uk

Table 2: this compound in Animal Systems

Animal System/Role Reference
Red Fire Ant (Solenopsis invicta) Queen Recognition Pheromone wikipedia.orgdrugfuture.comcannabisdatabase.ca
Domestic Cat (Felis catus) Attractant chemeurope.comselleckchem.comresearchgate.net

Food and Beverage Matrices Containing this compound

As a result of its natural occurrence in various plants, this compound is present in several common foods and beverages. It is a recognized flavoring agent. ulprospector.comsmolecule.comchemicalbook.com Its presence has been confirmed in black tea, kiwifruit, and mangoes. wikipedia.orgsmolecule.commade-in-china.com It is also used as a flavor additive in products like beverages and baked goods. alibaba.commade-in-china.com

Table 3: Food and Beverage Sources of this compound

Food/Beverage Source Type Reference
Black Tea Natural Constituent wikipedia.orgdatapdf.com
Green Tea Natural Constituent datapdf.comresearchgate.net
White Tea Natural Constituent researchgate.netmdpi.com
Rooibos Tea Natural Constituent datapdf.comresearchgate.netmdpi.com
Mango Natural Constituent wikipedia.orgsmolecule.com
Kiwifruit Natural Constituent smolecule.commade-in-china.com
Grapes Natural Constituent datapdf.com
Apricots Natural Constituent datapdf.com
General Beverages Flavor Additive alibaba.com

Table of Mentioned Compounds

Compound Name
This compound
Actinidine
Nepetalactone
β-ionone
5,6-epoxy-β-ionone
β-carotene

Tea Varieties (Black, Green, Herbal)

The presence of this compound is a notable characteristic of many types of tea, where it contributes to their complex aromas. perfumerflavorist.comhmdb.caresearchgate.net

Black Tea: This compound is an important aroma component of black tea. bio-connect.nlmedchemexpress.comfraterworks.com Its formation can result from the enzymatic oxidation of carotenoids during the fermentation process. bio-connect.nlmedchemexpress.com

Table 1: Presence of this compound in Different Tea Varieties

Tea VarietyPresence of this compoundReference
Black TeaImportant aroma compound bio-connect.nlmedchemexpress.comfraterworks.com
Green TeaImportant for authentic flavor, high aroma intensity perfumerflavorist.comresearchgate.nettandfonline.com
Herbal TeaDetected as part of the volatile profile hmdb.ca

Other Foodstuffs (e.g., Mangoes, Fenugreek)

Beyond tea, this compound is a constituent of various other foodstuffs.

Mangoes: This compound is naturally present in mangoes. patsnap.comwikipedia.org Research on 'Kensington Pride' mangoes indicates that this compound can be produced during the heat treatment of its precursor, β-carotene. researchgate.net One study detected it in untreated mango powder at a concentration of 0.062 μg/g. nih.gov

Fenugreek: this compound is a known constituent of fenugreek (Trigonella foenum-graecum), where it is found in the volatile oil of the seeds. fraterworks.comnajah.eduhealthy.netcabidigitallibrary.org

Table 2: this compound in Various Foodstuffs

FoodstuffPresence of this compoundReference
MangoesNaturally occurring; can be formed from β-carotene during heat treatment patsnap.comwikipedia.orgresearchgate.net
FenugreekFound in the volatile oil of the seeds fraterworks.comnajah.eduhealthy.netcabidigitallibrary.org

Environmental Detection and Significance

The distribution of this compound extends into the natural environment, where it has been detected in aquatic systems and is considered a significant volatile marker.

Occurrence in Aquatic Environments (e.g., Ocean Water)

This compound has been detected in trace amounts in ocean water. researchgate.net Its presence in aquatic environments is linked to the degradation of carotenoids from widespread plants and algae. researchgate.net Some studies have noted its potential for long-lasting harmful effects on aquatic life. scbt.com Research has also explored its role as an allelochemical released by submerged macrophytes, which can inhibit the growth of cyanobacteria. pjoes.com

Contribution to Volatile Markers

Due to its stability and origin from the degradation of common carotenoids, this compound is considered a potential volatile marker. researchgate.net

It has been proposed as a potential volatile marker for determining the origin of sea salt. researchgate.net

In agricultural contexts, it has been identified as a primary aroma contributor in cantaloupes, influenced by location, and as a potential biomarker in tomatoes grown in net houses. digitellinc.com

It is also considered a volatile marker in the analysis of ancient organic materials, such as coprolites, as it is a known degradation product of carotenoids found in various plants. nih.gov

Biosynthesis and Biotransformation of Dihydroactinidiolide

Precursor Compounds and Origin Pathways

The genesis of dihydroactinidiolide (B95004) is predominantly a result of the breakdown of C40 carotenoids. These pathways involve several key precursors and intermediates, originating from the broader isoprenoid biosynthetic network.

The most significant pathway for the formation of this compound is the oxidative degradation of carotenoids. researchgate.net This process can occur through both enzymatic and non-enzymatic mechanisms, such as thermal degradation. researchgate.netresearchgate.net this compound is a well-documented degradation product of carotenoids, found in various plant species and even formed during the processing of plant-derived products. researchgate.netnih.gov

β-Carotene stands out as a primary and extensively studied precursor for this compound. researchgate.netnih.gov The thermal degradation of pure β-carotene has been shown to yield this compound as a major product. researchgate.net Moreover, the enzymatic co-oxidation of β-carotene has been demonstrated to produce this compound, highlighting its role as a key starting molecule in the biosynthetic cascade. researchgate.netmedchemexpress.com Fungi have also been observed to cleave β,β-carotene, resulting in the formation of this compound.

Table 1: Formation of this compound from β-Carotene Degradation

Degradation Method Precursor Key Outcome Reference(s)
Thermal Degradation Commercial β-Carotene 61.21% yield of this compound researchgate.net
Thermal Degradation β-Carotene from Crude Palm Oil 29.23% yield of this compound researchgate.net
Enzymatic Co-oxidation β-Carotene Formation of this compound researchgate.netmedchemexpress.com

The breakdown of β-carotene to this compound is not a single-step process but involves several key intermediates. Kinetic studies have revealed that β-ionone and 5,6-epoxy-β-ionone are significant intermediate compounds in this pathway. researchgate.netresearchgate.net The co-oxidation of β-carotene can lead to the formation of β-ionone, 5,6-epoxy-β-ionone, and subsequently this compound. researchgate.net Research suggests that 5,6-epoxy-β-ionone acts as a precursor for various volatile compounds, including this compound. researchgate.net Furthermore, during the heat treatment of β-carotene, mutatochrome has been proposed as a probable precursor to this compound. researchgate.net

Table 2: Key Intermediates in the Formation of this compound from β-Carotene

Intermediate Role Reference(s)
β-Ionone Precursor to 5,6-epoxy-β-ionone and subsequently this compound. researchgate.netresearchgate.net
5,6-epoxy-β-ionone An important reactional intermediate that can be converted to this compound. researchgate.netresearchgate.net
Mutatochrome A likely precursor to this compound, especially during thermal degradation. researchgate.net

Carotenoids, the primary precursors of this compound, are themselves products of the vast and ancient isoprenoid biosynthesis pathways. nih.govresearchgate.net In plants and many microorganisms, isoprenoids are synthesized from two fundamental five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. cabidigitallibrary.org The C40 backbone of carotenoids like β-carotene is assembled from these five-carbon units. nih.gov Therefore, the intersection of the isoprenoid pathway with this compound formation lies in its fundamental role in supplying the necessary precursors for carotenoid synthesis, which are then subject to cleavage to form this compound.

Carotenoid Degradation as a Primary Route

Enzymatic Mechanisms of this compound Formation

The conversion of carotenoids into smaller molecules like this compound is often mediated by a specific class of enzymes.

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron enzymes that play a crucial role in the oxidative cleavage of carotenoids to produce various apocarotenoids. google.com These enzymes are responsible for the generation of a wide array of compounds, including those that contribute to flavor and aroma. The CCD1 subfamily, for example, is known to cleave C40 carotenoids at the 9,10 and 9',10' positions to produce C13 compounds like β-ionone. researchgate.net As β-ionone is a direct precursor to this compound, the action of CCDs is a critical enzymatic step in the biosynthetic pathway of this compound. researchgate.netresearchgate.net The enzymatic conversion of β-carotene into retinal, another apocarotenoid, has been studied in detail, showcasing the capability of these enzymes to cleave the carotenoid backbone. nih.gov

Non-Specific Enzymes (Lipoxygenases, Peroxidases, Xanthine (B1682287) Oxidase)

The biosynthesis of this compound can occur through the action of several non-specific enzymes that are involved in oxidative metabolism. Lipoxygenases (LOXs), which are non-heme iron-containing dioxygenases, play a role in the oxidative metabolism of polyunsaturated fatty acids. nih.gov These enzymes, along with peroxidases and xanthine oxidase, can contribute to the formation of this compound from precursors like carotenoids. nih.govresearchgate.netsemanticscholar.org For instance, the enzymatic co-oxidation of β-carotene by enzymes such as lipoxygenase and xanthine oxidase is a recognized pathway for the production of various aromatic compounds, including this compound. nih.govresearchgate.net The hydroperoxidase activity of lipoxygenase, in particular, can lead to the oxidation of various plant-derived molecules. nih.gov

Fungal Biotransformation Routes

Fungi are capable of metabolizing a wide range of organic compounds, including this compound, through various biotransformation reactions. These processes typically involve hydroxylation, oxidation, and other modifications that alter the structure of the parent compound. nih.govnih.gov For example, studies have shown that certain fungal strains can transform dihydrocapsaicin, a structurally related compound, through reactions like hydroxylation and alcohol oxidation. nih.govnih.gov The specific metabolites produced depend on the fungal species and the enzymatic machinery it possesses. This metabolic diversity highlights the potential for fungi to generate novel derivatives of this compound with potentially different biological activities.

Non-Enzymatic Degradation Pathways

Outside of biological systems, this compound is subject to degradation through several non-enzymatic pathways, primarily driven by heat and light.

Thermal Degradation Processes

Thermal degradation involves the decomposition of a compound at elevated temperatures. For organic molecules like this compound, this process can lead to the cleavage of chemical bonds and the formation of smaller, more volatile compounds. The stability of such compounds is often evaluated through thermogravimetric analysis, which can reveal the temperatures at which significant decomposition occurs. researchgate.net While specific kinetic data for this compound's thermal degradation is not extensively detailed in the provided context, the general principles of thermal decomposition of organic polymers and compounds suggest a multi-step process involving dehydration and subsequent degradation steps as temperature increases. researchgate.net

Photo-oxidation via Reactive Oxygen Species (e.g., Singlet Oxygen)

Photo-oxidation is a significant degradation pathway for many organic molecules exposed to light and oxygen. nih.gov This process is often mediated by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). nih.govnih.gov Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen that can be generated by photosensitizers in the presence of light. nih.govwikipedia.org It can react with electron-rich moieties within a molecule, such as double bonds, leading to the formation of hydroperoxides and other oxygenated products. nih.govcuny.edu For this compound, which contains a double bond within its structure, photo-oxidation via singlet oxygen represents a likely mechanism of degradation, contributing to changes in aroma and flavor profiles in products exposed to light. wikipedia.orgrsc.org

Table 1: Key Reactive Species in Degradation Pathways

Degradation Pathway Key Reactive Species Description
Photo-oxidation Singlet Oxygen (¹O₂) An electronically excited state of oxygen that reacts with the compound upon light exposure. nih.govnih.gov
Auto-oxidation Peroxy Radicals (ROO•) Free radicals formed during the spontaneous reaction with atmospheric oxygen. wikipedia.org

Auto-oxidation Processes

Auto-oxidation refers to the spontaneous oxidation of organic compounds that occurs in the presence of atmospheric oxygen at ambient temperatures. wikipedia.org This process is a free-radical chain reaction involving initiation, propagation, and termination steps. wikipedia.orgnih.gov Unsaturated compounds are particularly susceptible to auto-oxidation. wikipedia.org The reaction typically begins with the formation of a free radical, which then reacts with oxygen to form a peroxy radical (ROO•). This radical can then abstract a hydrogen atom from another molecule of the compound, propagating the chain reaction and leading to the formation of hydroperoxides. wikipedia.orgnih.gov Over time, these reactions can lead to the gradual degradation of this compound, affecting the stability and shelf-life of products in which it is present.

Genetic and Environmental Regulation of this compound Production

The production of this compound in plants is influenced by both genetic and environmental factors. As a plant specialized metabolite, its synthesis is often part of the plant's response to its surroundings. nih.gov this compound is known to be a potent plant growth inhibitor and is involved in regulating gene expression and photoacclimation in plants like Arabidopsis. medchemexpress.com

Environmental stressors, both abiotic (e.g., light intensity, temperature, drought) and biotic (e.g., pathogen attack), can trigger the biosynthesis of various secondary metabolites as a defense mechanism. nih.gov For instance, factors like strong light, high temperature, and drought have been shown to increase the accumulation of other secondary metabolites in plants. nih.gov The production of ethylene, a key plant hormone involved in stress responses, is also tightly regulated by environmental conditions. nih.gov Given that this compound is a carotenoid-derived compound, its synthesis is likely linked to the regulation of the carotenoid biosynthesis pathway, which is known to be influenced by light and other environmental cues. The genetic makeup of a plant determines its capacity to produce certain metabolites, with specific genes encoding the enzymes responsible for the biosynthetic pathways. nih.gov

Table 2: Factors Influencing this compound Production

Factor Type Influence
Light Environmental Involved in photoacclimation, suggesting light-regulated synthesis. medchemexpress.com
Stress (Abiotic/Biotic) Environmental Production of secondary metabolites is a common plant stress response. nih.gov
Genetic Makeup Genetic Determines the enzymatic pathways available for biosynthesis. nih.gov

Gene Expression of Carotenoid Cleavage Enzymes

The biosynthesis of this compound is intrinsically linked to the degradation of carotenoids, a process catalyzed by a family of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.gov These enzymes are responsible for the oxidative cleavage of specific double bonds within the polyene chain of carotenoid molecules, leading to the formation of a diverse array of apocarotenoids, including the precursor to this compound. nih.govnih.govnih.gov The CCD gene family is broadly classified into two main subfamilies: the carotenoid cleavage dioxygenases (CCDs) and the 9-cis-epoxycarotenoid dioxygenases (NCEDs). nih.govnih.govnih.gov

The CCD subfamily, which includes classes such as CCD1, CCD4, CCD7, and CCD8, is primarily involved in the production of volatile compounds like β-ionone and other apocarotenoids that contribute to the flavor and aroma of flowers and fruits. nih.govfrontiersin.org For instance, research has shown that CCD1 and CCD4 are involved in synthesizing pigments and volatiles in many plants. frontiersin.org The NCED subfamily is rate-limiting in the biosynthesis of the phytohormone abscisic acid (ABA), which plays a crucial role in plant development and responses to environmental stress. nih.govnih.gov

Gene expression studies in various plant species have revealed that different CCD genes are expressed in specific tissues and at particular developmental stages. In Forsythia suspensa, for example, FsCCD1 genes are expressed in flowers and fruits, while FsCCD4 genes are predominantly expressed in flowers. frontiersin.org Similarly, in Nicotiana tabacum (tobacco), different CCD genes show predominant expression in roots, flowers, seeds, and leaves, indicating specialized functions. nih.gov

A key finding directly linking CCD gene expression to this compound levels comes from studies on tobacco. In multiple-mutant tobacco plants with loss-of-function mutations in CCD4 genes, an intriguing outcome was the increase in β-ionone and this compound in flue-cured leaves. nih.gov This suggests that while CCD4 enzymes are major players in carotenoid breakdown, their absence can lead to alternative cleavage pathways or precursor accumulations that favor the formation of this compound. nih.gov This highlights the complex regulatory network governing apocarotenoid biosynthesis, where the expression level of one CCD gene can influence the production of specific metabolites.

The table below summarizes the classification and function of key carotenoid cleavage enzyme subfamilies.

Enzyme SubfamilyKey Gene MembersPrimary Function in Carotenoid MetabolismReference
Carotenoid Cleavage Dioxygenases (CCDs) CCD1, CCD4, CCD7, CCD8Synthesis of pigments, volatiles (e.g., β-ionone), and strigolactones. nih.govfrontiersin.org
9-cis-epoxycarotenoid dioxygenases (NCEDs) NCED2, NCED3, NCED5, NCED6, NCED9Rate-limiting step in abscisic acid (ABA) biosynthesis. nih.govnih.gov

Influence of Developmental Stages and Environmental Stresses

The expression of carotenoid cleavage dioxygenase (CCD) genes, and consequently the biosynthesis of this compound, is significantly influenced by both the developmental stage of the plant and various environmental stresses. The accumulation of apocarotenoids is a dynamic process, regulated to meet the plant's needs during growth and in response to adverse conditions. mdpi.comnih.gov

Developmental Stages: The levels of CCD gene transcripts often vary in different plant organs and change as the plant matures. In tobacco, the decomposition of carotenoids by CCD4 enzymes is particularly important during leaf maturation and senescence. nih.gov Analysis of Lycium (goji) species showed that the expression of CCD4-1 was high in most organs, especially leaves and fruits, suggesting its dominant role in carotenoid degradation throughout development. mdpi.com Furthermore, genes like AtNCED6 and AtNCED9 in Arabidopsis are specifically involved in ABA biosynthesis during seed development, highlighting the temporal regulation of this pathway. nih.gov This developmental regulation ensures that specific apocarotenoids are produced when and where they are needed, for functions ranging from fruit flavor development to seed dormancy. mdpi.comnih.gov

Environmental Stresses: Plants modulate the expression of CCD genes to adapt to a wide range of abiotic stresses, including drought, high salinity, cold, and high light intensity. nih.govnih.gov this compound itself has been shown to accumulate in Arabidopsis leaves specifically under high light stress, where it is believed to participate in signaling pathways that enhance tolerance to photooxidative stress. researchgate.net

The expression of many CCD genes is responsive to stress signals. For example:

Drought and Salt Stress: In Brassica oleracea, CCD1 and CCD4 genes are responsive to drought and salt stress. nih.gov In Forsythia suspensa, four NCED genes were significantly upregulated under cold stress, while two were upregulated under drought stress, likely to increase the production of the stress hormone ABA. frontiersin.org

Osmotic Stress: Many CCD genes in poplar (Populus trichocarpa) are responsive to osmotic stress, which is a component of drought and salinity stress. nih.gov

Hormonal Influence: Phytohormones that mediate stress responses, such as abscisic acid (ABA) and jasmonates, can also influence CCD gene expression. nih.govnih.gov Environmental stresses often trigger an increase in ABA levels, which in turn regulates the expression of downstream genes, including NCEDs, to orchestrate a defense response. nih.gov

This stress-induced regulation of carotenoid cleavage is a critical adaptive mechanism, allowing plants to produce signaling molecules and protective compounds in response to environmental challenges. nih.govmdpi.com

The following table details the observed effects of various environmental stresses on the expression of CCD genes in different plant species.

Plant SpeciesStress ConditionAffected CCD GenesObserved Effect on Gene ExpressionReference
Arabidopsis thaliana High LightNot specified, but leads to product accumulationIncreased accumulation of this compound. researchgate.net
Populus trichocarpa Osmotic StressMany PtCCD genesResponsive expression, part of a comprehensive regulatory network. nih.gov
Forsythia suspensa Cold StressFour NCED genesSignificantly up-regulated. frontiersin.org
Forsythia suspensa Drought StressTwo NCED genesUp-regulated. frontiersin.org
Nicotiana tabacum Drought, Cold, HeatVarious CCD genesDivergent expression patterns observed. nih.gov
Brassica oleracea Drought, Salt StressCCD1, CCD4Responsive expression. nih.gov

Synthetic Methodologies for Dihydroactinidiolide

Total Synthesis Approaches (Racemic and Enantioselective)

The total synthesis of dihydroactinidiolide (B95004) has been achieved through various methodologies, providing access to both racemic mixtures and specific enantiomers. acs.org These approaches often involve the construction of the characteristic bicyclic lactone framework from simpler acyclic or monocyclic precursors.

Strategies Utilizing Cyclic Dienes and Glyoxylates

A significant advancement in the enantioselective synthesis of (R)-dihydroactinidiolide involves the use of a copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder reaction. acs.orgresearchgate.netnih.gov This key step employs a cyclic diene, 2,6,6-trimethyl-1,3-cyclohexadiene, and ethyl glyoxylate. acs.orgacs.org The reaction proceeds with high yield and exceptional regio-, diastereo-, and enantioselectivity, establishing the core bicyclic structure. acs.orgresearchgate.netnih.gov The resulting hetero-Diels-Alder product can then be converted to (R)-dihydroactinidiolide through subsequent reduction and elimination steps. acs.org An acid-catalyzed rearrangement of the initial adduct leads to a bicyclic lactone, which serves as a versatile intermediate for the synthesis of other related natural products. acs.orgacs.org

Application of Selenium-Stabilized Carbenium Ions

A concise total synthesis of racemic this compound has been developed utilizing selenium-stabilized carbenium ions. researchgate.netorcid.org This method involves the reaction of 1,3,3-trimethylcyclohexene (B3343063) with α-chloro-α-phenylseleno ethyl acetate (B1210297), which generates a key α-phenylseleno-γ-butyrolactone intermediate. researchgate.net This intermediate subsequently undergoes selenoxide elimination to furnish the target this compound. researchgate.net Another approach involves the alkylation of enantiopure tetrahydroactinidiolide with diphenyldiselenide, followed by oxidative elimination of the resulting α-phenylselenyl derivative to yield the corresponding this compound enantiomers. mdpi.com

Cerium Enolate Chemistry in Synthesis

A versatile route to racemic this compound, along with other related terpene lactones, has been established using cerium enolate chemistry. acs.orgresearchgate.netacs.org The cornerstone of this synthesis is the 1,2-addition of the cerium enolate of ethyl acetate to 2,6,6-trimethylcyclohexenone. acs.orgacs.org This reaction efficiently creates a key tertiary alcohol intermediate. acs.org Subsequent hydrolysis of the ester and an iodolactonization reaction construct the bicyclic lactone system. mdpi.com this compound can then be obtained from a resulting intermediate via dehalogenation and dehydration. acs.org This strategy allows for the synthesis of several structurally similar natural products from a single common intermediate. researchgate.netacs.org

Synthesis from Citral (B94496) and β-Ionone Derivatives

This compound can be synthesized from readily available starting materials like citral and β-ionone. One approach involves the thermal degradation of β-carotene, which can yield this compound, with β-ionone being a key intermediate in this process. tandfonline.comresearchgate.net The controlled thermal degradation of commercial β-carotene has been reported to produce this compound in a yield of up to 61.21%. tandfonline.com A synthetic route starting from β-ionone involves a two-step oxidation process to generate this compound. researchgate.net Additionally, β-homocyclocitral, which can be synthesized from β-ionone through a Baeyer-Villiger oxidation followed by hydrolysis, serves as an important intermediate for the synthesis of this compound. google.com

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic strategies offer an alternative and often highly stereoselective pathway to this compound. researchgate.net These methods combine the advantages of enzymatic catalysis for key stereodifferentiating steps with traditional chemical transformations.

Comparison of Synthetic Yields and Purity

The efficiency of a synthetic route is primarily evaluated by its yield and the purity of the final product. For this compound, various synthetic and semi-synthetic methods have been developed, each presenting different outcomes in terms of yield and purity.

One common method for producing this compound is through the thermal degradation of β-carotene. tandfonline.comresearchgate.netresearchgate.net Research comparing the yields from different sources of β-carotene found that the thermal degradation of pure commercial β-carotene resulted in a this compound yield of 61.21%. tandfonline.comresearchgate.netresearchgate.net When using β-carotene recovered from crude palm oil, the yield was lower, at 29.23%, which was attributed to the mixture of compounds in the extract. tandfonline.comresearchgate.net These studies highlight that the purity of the starting material is a critical factor influencing the final yield of this compound. tandfonline.com The 61.21% yield from pure β-carotene degradation is noted as being higher than a reported synthetic yield of 45.00%. tandfonline.comresearchgate.net

Total synthesis routes have also been extensively explored. A classical approach to racemic this compound has been a benchmark for many years. researchgate.net More recent synthetic strategies have focused on different precursors. For instance, a synthesis starting from 1,3,3-trimethylcyclohexene and α-chloro-α-phenylseleno ethyl acetate produces an intermediate α-phenylseleno-γ-butyro lactone, which then yields racemic this compound. researchgate.netmdpi.com Another method reports a yield of approximately 10% for this compound, achieving a purity of over 95% as determined by 1H NMR. usda.gov

Enantioselective syntheses have also been developed to obtain specific stereoisomers. For example, (−)-dihydroactinidiolide can be synthesized from an enantiopure bicyclic derivative, which is itself the product of a Diels-Alder reaction catalyzed by a chiral copper(II)-bisoxazoline complex. mdpi.com Such stereospecific routes are crucial due to the often-differing biological activities of enantiomers.

The following table summarizes the reported yields for various methods of producing this compound.

Starting Material/MethodYield (%)PurityNotes
Thermal Degradation of Commercial β-Carotene61.21% tandfonline.comresearchgate.netresearchgate.netNot specifiedPurity of starting material is crucial for high yield. tandfonline.com
Thermal Degradation of Recovered β-Carotene29.23% tandfonline.comresearchgate.netresearchgate.netNot specifiedLower yield due to impurities in the recovered carotene. tandfonline.comresearchgate.net
General Synthetic Yield (unspecified method)45.00% tandfonline.comNot specifiedUsed as a benchmark for comparison with thermal degradation method. tandfonline.com
Synthesis from 6-substituted-α-pyrones~10% usda.gov>95% (by 1H NMR) usda.govRacemic product. usda.gov
Synthesis from β-IononeNot specifiedNot specifiedA facile two-step oxidation method is reported. researchgate.net

Structure-Activity Relationship (SAR) in Synthetic Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity. wikipedia.orgresearchgate.net By analyzing SAR, chemists can design and synthesize new molecules with enhanced potency, selectivity, or other desirable properties. oncodesign-services.comdrugdesign.org

In the context of this compound, SAR studies have been pivotal in exploring its therapeutic potential, particularly for neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net Research has demonstrated that synthesized this compound is a multi-target compound with significant biological activities. researchgate.netresearchgate.net It has been shown to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme central to Alzheimer's disease pathology, with a reported half-maximal inhibitory concentration (IC50) of 34.03 nM. researchgate.netresearchgate.net

The SAR of this compound extends beyond enzyme inhibition. The molecule also exhibits free-radical scavenging properties and has been shown to prevent the self-aggregation of amyloid β peptides, a key event in the formation of amyloid plaques in Alzheimer's disease. researchgate.netresearchgate.net These findings highlight that the specific lactone structure of this compound is responsible for this multi-faceted activity.

The insights gained from the SAR of this compound guide the synthetic design of new derivatives. The goal is to create analogues with improved efficacy or better pharmacokinetic profiles. chemistryjournal.net For example, knowing that the lactone moiety and the cyclohexene (B86901) ring are crucial for its neuroprotective effects allows chemists to focus on modifications that either enhance these interactions or introduce new beneficial properties. The synthesis of derivatives might involve altering substituents on the ring or modifying the lactone structure to probe interactions with biological targets. researchgate.net The development of enantioselective syntheses is also a direct consequence of SAR, as different stereoisomers can have vastly different biological effects. mdpi.com

The table below details the observed biological activities of this compound, which form the basis of its SAR profile.

Biological Target/ActivityMeasurementCompoundSignificance
Acetylcholinesterase (AChE) InhibitionIC50 = 34.03 nM researchgate.netresearchgate.netThis compoundPotential therapeutic for Alzheimer's disease. researchgate.net
DPPH Radical ScavengingIC50 = 50 nM researchgate.netThis compoundAntioxidant activity. researchgate.netresearchgate.net
Nitric Oxide (NO) ScavengingIC50 = 50 nM researchgate.netThis compoundAntioxidant activity. researchgate.net
Metal Chelating ActivityIC50 > 270 nM researchgate.netThis compoundModerate ability to chelate metals. researchgate.net
Amyloid β (25-35) AggregationSignificant prevention at 270 nM researchgate.netThis compoundPotential to prevent amyloid plaque formation. researchgate.net

Biological Activities and Pharmacological Relevance of Dihydroactinidiolide

Neuropharmacological Effects

Dihydroactinidiolide (B95004) exhibits a range of effects on the nervous system, including neuroprotective properties and the inhibition of key enzymes involved in neurodegeneration.

Neuroprotective Properties

Research has highlighted the potential of this compound to protect neuronal cells from damage and death through various mechanisms.

Studies have shown that this compound can mitigate neuronal cell death by influencing apoptotic pathways. In scopolamine-induced amnesic mice, treatment with this compound led to a significant increase in the anti-apoptotic protein Bcl-2 and a decrease in the expression of the apoptotic protein Bax. nih.gov This modulation of apoptotic proteins suggests a protective role against neuronal loss. Furthermore, research on SH-SY5Y human neuroblastoma cells demonstrated that this compound protects against neurotoxicant-induced apoptosis by regulating apoptosis-related genes and inhibiting the caspase-3/Bax pathway. researchgate.net Specifically, it was observed to reduce the increased activity of caspase-3, a key executioner enzyme in apoptosis, in cells treated with a toxicant. researchgate.net This is significant as caspase-3 activation is a critical step in the apoptotic cascade, leading to DNA fragmentation and cell death. nih.gov The compound also enhances the expression of the anti-apoptotic protein Bcl-2, further contributing to its neuroprotective effects. nih.gov

Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. nih.govmdpi.com this compound has demonstrated the ability to counteract oxidative stress in neuronal cells. In a study involving scopolamine-induced amnesia in mice, this compound administration resulted in a reduced oxidative load, evidenced by significantly lower lipid peroxidation and protein carbonylation. nih.gov The compound also boosted the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase and catalase in the brain. nih.gov Furthermore, in a model of amyloid-β₂₅₋₃₅ induced toxicity in Neuro2a cells, this compound significantly increased the viability of cells by mitigating the generation of reactive oxygen species (ROS). nih.gov Research on SH-SY5Y neuroblastoma cells also confirmed that this compound protects against oxidative stress-induced neuronal apoptosis by regulating cellular antioxidant defenses. researchgate.net

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibiting AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. mdpi.comnih.gov this compound has been identified as a potent inhibitor of AChE. nih.govmedchemexpress.com In one study, synthesized this compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 34.03 nM against AChE. nih.gov Molecular docking studies further supported this finding, revealing strong hydrogen bonding interactions with key amino acid residues in the active site of AChE, such as GLY117, GLY119, and SER200. nih.gov This inhibitory action on AChE suggests that this compound could play a role in modulating cholinergic neurotransmission.

Anti-Aggregation Activity (Amyloid β25-35)

The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease, leading to the formation of plaques that are toxic to neurons. nih.gov this compound has shown promising activity in preventing the aggregation of Aβ₂₅₋₃₅, a toxic fragment of the full-length Aβ peptide. At a concentration of 270 nM, it significantly prevented the self-aggregation of Aβ₂₅₋₃₅ and also promoted the disaggregation of pre-formed aggregates. nih.gov This dual action on both the formation and breakdown of Aβ aggregates highlights its potential as a therapeutic agent in Alzheimer's disease.

Antioxidant Potential

Beyond its specific neuropharmacological effects, this compound possesses general antioxidant properties. It has demonstrated the ability to scavenge free radicals, such as DPPH and nitric oxide, with an IC₅₀ value of 50 nM for this activity. nih.gov Additionally, it exhibits metal-chelating activity, although with a higher IC₅₀ value of >270 nM. nih.gov This antioxidant capacity is believed to be a contributing factor to its observed neuroprotective effects. The ability to quench oxidative stress by enhancing the expression of anti-apoptotic proteins like Bcl-2 while reducing pro-apoptotic markers like Bax underscores its antioxidant-mediated neuroprotection.

Free Radical Scavenging Activity (DPPH, .NO)

A key aspect of this compound's antioxidant potential is its ability to scavenge free radicals. Free radicals are unstable molecules that can cause cellular damage, and compounds that can neutralize them are crucial for mitigating oxidative stress. The activity of this compound has been evaluated using standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (.NO) radical scavenging tests. medchemexpress.comresearchgate.net

The DPPH assay is a common method where the antioxidant's ability to donate a hydrogen atom to the stable DPPH radical is measured by a change in color. mdpi.com Similarly, the nitric oxide scavenging assay assesses a compound's capacity to inhibit the production of nitric oxide, a reactive nitrogen species. researchgate.net Studies have demonstrated that this compound is effective in both assays, indicating its capacity to neutralize different types of free radicals. researchgate.net One study reported a half-maximal inhibitory concentration (IC50) value of 50 nM for both DPPH and nitric oxide radical scavenging, highlighting its potent activity. researchgate.net

Table 1: Free Radical Scavenging Activity of this compound

AssayIC50 ValueReference
DPPH Radical Scavenging50 nM researchgate.net
Nitric Oxide (.NO) Scavenging50 nM researchgate.net

Metal Chelating Activity

In addition to direct radical scavenging, another antioxidant mechanism is the chelation of metal ions. Transition metals, particularly iron (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By binding to these metal ions, chelating agents can prevent this radical formation. The metal chelating activity of compounds is often tested using the ferrozine (B1204870) assay, which measures the interference with the formation of the Fe²⁺-ferrozine complex. researchgate.netnih.gov

Research has shown that this compound possesses metal chelating properties. researchgate.net However, its efficacy in this regard appears to be less potent than its radical scavenging ability. A study determined its IC50 value for metal chelation to be greater than 270 nM, suggesting moderate activity. researchgate.net

Table 2: Metal Chelating Activity of this compound

AssayIC50 ValueReference
Fe²⁺ Chelating Activity>270 nM researchgate.net

Regulation of Cellular Antioxidant Defenses (Nrf2/HO-1 Expression)

This compound also exerts its antioxidant effects by modulating endogenous defense pathways. A primary system in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm. nih.gov When cells are exposed to oxidative stress, Nrf2 is released, moves to the nucleus, and activates the transcription of numerous protective genes, including HO-1. nih.gov HO-1 is an enzyme that breaks down heme into biliverdin (B22007) (which is then converted to the antioxidant bilirubin), iron, and carbon monoxide, all of which contribute to cytoprotection. nih.govresearchgate.net

Studies have demonstrated that this compound can activate this protective pathway. In research using SH-SY5Y human neuroblastoma cells, pretreatment with this compound was found to significantly increase the mRNA levels of both Nrf2 and HO-1. mdpi.com This upregulation suggests that this compound helps to bolster the cell's own antioxidant defenses, protecting it from oxidative stress-induced damage and apoptosis. mdpi.com

Anticancer and Cytotoxic Activities

This compound has demonstrated notable anticancer and cytotoxic properties against various human tumor cell lines. researchgate.netnih.gov Its potential as an anticancer agent stems from its ability to selectively inhibit the growth of cancer cells. thieme-connect.com

Efficacy against Human Tumor Cell Lines (e.g., Epithelioid Carcinoma, Prostate Cancer, Mammary Gland Breast Cancer, Hepatocellular Carcinoma)

Specific research has confirmed the cytotoxic effects of this compound against a panel of human cancer cell lines. researchgate.net

Epithelioid Carcinoma: this compound has shown activity against the HeLa cell line, a model for cervical epithelioid carcinoma. researchgate.net It has also been identified as a component in extracts active against the human nasopharyngeal epidermoid carcinoma cell line (KB). dovepress.com

Prostate Cancer: The compound has been shown to be effective against the PC-3 human prostate cancer cell line. researchgate.net Furthermore, in studies using the LNCaP prostate cancer cell line, this compound was found to suppress androgen signaling, a key pathway in prostate cancer development. plos.org

Mammary Gland Breast Cancer: Cytotoxic effects have been documented against the MCF-7 mammary gland breast cancer cell line. researchgate.netdovepress.comresearchgate.net Its presence in plant extracts has been correlated with cytotoxic activity against these cells.

Hepatocellular Carcinoma: this compound exhibits cytotoxic activity against the HepG2 human hepatocellular carcinoma cell line. researchgate.netmdpi.com

Table 3: Cytotoxic Activity of this compound Against Human Tumor Cell Lines

Cancer TypeCell LineObserved EffectReference
Epithelioid CarcinomaHeLa, KBCytotoxic Activity researchgate.netdovepress.com
Prostate CancerPC-3, LNCaPCytotoxic Activity, Suppression of Androgen Signaling researchgate.netplos.org
Mammary Gland Breast CancerMCF-7Cytotoxic Activity researchgate.netdovepress.com
Hepatocellular CarcinomaHepG2Cytotoxic Activity researchgate.netmdpi.com

Antimicrobial Activities

In addition to its antioxidant and anticancer properties, this compound has been reported to possess antimicrobial capabilities.

Antibacterial Effects

This compound has been identified as a component of various plant essential oils and extracts that exhibit significant antibacterial activity. medchemexpress.com For instance, it was found in the volatile oil of Rubus parvifolius, which was effective against a broad spectrum of bacteria, including both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species. It was also identified as a metabolite in Arthrospira platensis extracts that showed potent antibacterial activity against Streptococcus pneumoniae. mdpi.com

Antifungal Properties

This compound has been noted for its antimicrobial activities. While research has pointed towards its potential as an antifungal agent, specific data detailing its potency, such as Minimum Inhibitory Concentration (MIC) values against various fungal species, are not extensively detailed in the available literature. The mechanisms through which it may exert antifungal effects are also an area requiring further investigation. Generally, antifungal compounds can act through various modes, such as disrupting the fungal cell wall, inhibiting essential enzyme functions, or interfering with genetic processes nih.govnih.gov.

MetricDescriptionExample Fungi Targeted in Studies
Minimum Inhibitory Concentration (MIC) The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.Aspergillus fumigatus, Candida albicans nih.govnih.gov
Mycelial Growth Inhibition The extent to which the compound prevents the growth of fungal mycelia.Aspergillus fumigatus nih.gov
Spore Germination Inhibition The ability of the compound to prevent fungal spores from germinating and developing.Not specified
Mechanism of Action The specific biochemical interaction through which a substance produces its pharmacological effect (e.g., enzyme inhibition, cell wall disruption).Hsp90 Inhibition, Calcineurin signaling reduction nih.gov

Plant Physiology and Regulatory Roles

This compound is a significant metabolite in plants, playing crucial roles in responding to environmental stimuli. It is derived from the oxidation of β-ionone and is recognized as a potent signaling molecule in plant defense and adaptation pathways researchgate.net.

Plant Growth Inhibition

Research has identified this compound as a potent phytotoxic compound, demonstrating significant inhibitory effects on plant growth researchgate.net. Its activity has been observed in the context of both seed development and root elongation. Studies have shown it to be a powerful inhibitor of seed germination and the elongation of root lengths, highlighting its role as a natural plant growth regulator researchgate.net.

Table 2: Observed Plant Growth Inhibitory Effects of this compound

Affected ProcessObservationPlant Species Studied
Seed Germination Potent inhibition of germination.Eleocharis spp. (Spikerush) researchgate.net
Root Elongation Strong inhibition of root length.Eleocharis spp. (Spikerush) researchgate.net

Gene Expression Regulation

This compound acts as a regulator of gene expression, particularly in response to environmental stress researchgate.net. In plants like Arabidopsis, exposure to stress factors leads to the accumulation of this compound, which in turn triggers specific genetic responses researchgate.net. This regulation is part of a complex signaling network that allows plants to adapt to adverse conditions. The response to environmental cues such as cold or high light involves massive changes in the plant's transcriptome, affecting a wide array of genes involved in stress tolerance and metabolic pathways plos.orgplos.org. The GI-CDF module in Arabidopsis is one example of a pathway where such regulatory factors influence gene expression related to stress responses and growth nih.gov.

Photoacclimation in Plants

A key function of this compound in plant physiology is its role in photoacclimation, the process by which plants adjust to changes in light intensity. The compound accumulates in the leaves of plants such as Arabidopsis when they are subjected to excessive light researchgate.net. This accumulation is a critical part of the plant's defense mechanism, as this compound helps trigger genetic responses that improve the plant's tolerance to photooxidative stress researchgate.net. This function underscores its importance as a signaling molecule that helps protect the photosynthetic apparatus from damage caused by high levels of light.

Pheromonal and Chemo-Attractant Functions

Beyond its role in plants, this compound functions as a chemical messenger in the animal kingdom, particularly among insects. It is classified as a pheromone, a chemical substance produced and released into the environment by an animal that affects the behavior or physiology of others of its species.

One of the most well-documented roles for this compound is as a component of the queen recognition pheromone in the red imported fire ant, Solenopsis invicta nih.govkuleuven.betaylorfrancis.com. Queen pheromones are crucial for maintaining colony social structure, and in S. invicta, these chemical signals regulate worker behavior, such as tending to the queen, and can inhibit reproductive development in other females nih.govkuleuven.be. While the complete pheromone profile of the fire ant queen is a complex blend derived from multiple glandular sources, this compound has been identified as a key part of this chemical signature nih.govkuleuven.be. Research has also indicated that it can have a weakly attractive effect on worker ants, functioning as a chemo-attractant kuleuven.be.

Table 3: Pheromonal and Chemo-Attractant Roles of this compound

FunctionSpeciesObserved Effect
Queen Recognition Pheromone Solenopsis invicta (Red Fire Ant)Mediates worker recognition and tending of the queen nih.govtaylorfrancis.com.
Reproduction Regulation Solenopsis invicta (Red Fire Ant)Part of a pheromonal blend that inhibits dealation (wing-shedding) and ovary development in virgin queens nih.gov.
Chemo-attractant Solenopsis invicta (Red Fire Ant)Exerts a weak attractive effect on workers kuleuven.be.

Mechanisms of Action of Dihydroactinidiolide at the Molecular Level

Modulation of Cellular Processes

The influence of dihydroactinidiolide (B95004) extends to fundamental cellular activities, including apoptosis.

Influence on DNA Replication and Lipid Synthesis Enzymes (PCR, Ethyl Decanoate)

Current scientific literature from the conducted research does not provide specific information on the direct influence of this compound on DNA replication enzymes. Similarly, there is no available data detailing its effects on lipid synthesis enzymes, including any interaction with ethyl decanoate. The use of Polymerase Chain Reaction (PCR) in studies involving this compound has been as a technique (RT-PCR) to quantify mRNA levels of various genes, rather than the compound influencing the PCR process itself. Research has noted the compound's effect on lipid peroxidation, a process of lipid degradation, but its role in lipid synthesis remains uncharacterized. nih.gov

Inhibition of Apoptosis Pathways (AIF, Caspase 3)

This compound has been shown to interfere with apoptotic pathways, primarily through the inhibition of key executioner enzymes.

Apoptosis-Inducing Factor (AIF): Based on the available research, there is no specific information detailing the direct interaction between this compound and Apoptosis-Inducing Factor (AIF), a flavoprotein involved in caspase-independent apoptosis. wikipedia.orgnih.gov

Caspase 3: this compound has demonstrated a significant ability to inhibit the activity of Caspase 3. In studies using SH-SY5Y human neuroblastoma cells, treatment with various neurotoxicants led to an increase in Caspase-3 activity, a key event in the apoptotic cascade. Pretreatment with this compound was found to significantly reduce this elevated Caspase-3 activity, thereby protecting the cells from apoptosis. This inhibitory effect on Caspase 3 is a crucial component of the compound's neuroprotective mechanism.

Interaction with Neurodegenerative Pathways

A significant area of research for this compound has been its interaction with pathways associated with neurodegenerative conditions like Alzheimer's disease. The compound exhibits neuroprotective effects by modulating oxidative stress and apoptosis-related genes. nih.gov

Regulation of Nrf2/HO-1 Expression

This compound has been found to regulate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.

Research Findings: In SH-SY5Y cells exposed to neurotoxicants, pretreatment with this compound led to a significant increase in the mRNA levels of both Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1). Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and HO-1 is one of its key downstream targets with potent antioxidant effects. nih.gov By upregulating the expression of Nrf2 and HO-1, this compound helps to restore cellular antioxidant defenses and protect neuronal cells from oxidative damage, which is an early event in the pathogenesis of Alzheimer's disease. nih.gov

Table 1: Effect of this compound on Gene Expression in Neuroblastoma Cells

GeneEffect of this compound PretreatmentImplicated PathwayReference
Nrf2Significantly increased mRNA levelsAntioxidant Defense nih.gov
HO-1Significantly increased mRNA levelsAntioxidant Defense nih.gov
Bcl-2Significantly increased expressionAnti-apoptosis nih.gov

Inhibition of Caspase-3/Bax Pathway

This compound exerts its anti-apoptotic effects in neurodegenerative models by inhibiting the Caspase-3/Bax pathway.

Research Findings: The pro-apoptotic protein Bax is a member of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis. Research has shown that while neurotoxicant-treated cells exhibit increased Caspase-3 activity, this compound pretreatment significantly reduces it. nih.gov Furthermore, the compound was found to significantly increase the expression of the anti-apoptotic protein Bcl-2. nih.gov By modulating the expression of these key apoptosis-related genes, this compound effectively inhibits the Caspase-3/Bax pathway, thereby protecting neurons from apoptotic cell death induced by oxidative stress. nih.gov

Table 2: Modulation of Apoptotic Markers by this compound

Apoptotic MarkerEffect of this compoundPathwayReference
Caspase-3 ActivitySignificantly reducedApoptosis Execution nih.gov
Bcl-2 ExpressionSignificantly increasedApoptosis Regulation nih.gov

Influence on Amyloid Beta and Tau Protein Accumulation

The etiology of Alzheimer's disease is closely linked to the accumulation of amyloid-β (Aβ) and tau proteins. nih.gov this compound has shown potential in mitigating the toxicity associated with these proteins.

Antioxidant Mechanisms at the Cellular Level

This compound's protective effects against oxidative stress have been notably observed in neuronal cells, which are particularly vulnerable to damage from reactive oxygen species (ROS). Studies have shown that pretreatment with this compound can effectively counter the toxic effects of various stressors that induce oxidative damage.

One of the key mechanisms behind this compound's antioxidant activity is its ability to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by controlling the expression of a suite of antioxidant and detoxification genes. Research has shown that this compound treatment can increase the messenger RNA (mRNA) levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), a potent antioxidant enzyme. In one study on SH-SY5Y human neuroblastoma cells, an optimal dose of 270 nM of this compound was found to increase the levels of both Nrf2 and HO-1 nih.govresearchgate.net. This activation of the Nrf2/HO-1 axis is a cornerstone of this compound's ability to fortify cellular antioxidant defenses.

Furthermore, this compound has been shown to directly combat the damaging effects of oxidative stress by reducing markers of cellular damage. In studies where neuronal cells were exposed to various toxicants to induce oxidative stress, pretreatment with this compound led to a significant reduction in intracellular ROS and nitrite (B80452) content nih.gov.

While the activation of the Nrf2 pathway and the inhibition of lipid peroxidation are well-documented aspects of this compound's antioxidant mechanism, its direct impact on the activity of other primary antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) requires further investigation to be fully elucidated. The current body of research strongly supports this compound as a significant modulator of cellular antioxidant defenses, primarily through the Nrf2 pathway, thereby protecting cells from the detrimental effects of oxidative stress.

Research Findings on this compound's Antioxidant Effects

Cell LineStressorThis compound ConcentrationObserved EffectsReference
SH-SY5Y human neuroblastoma cellsSodium dithionite, glutamate, amyloid β, colchicine270 nM (optimal dose)- Increased mRNA levels of Nrf2 and HO-1- Reduced intracellular ROS- Decreased nitrite content- Inhibited lipid peroxidation- Reduced caspase-3 activity nih.govresearchgate.net
Neuro2a cellsAmyloid β (25-35)Not specified- Protected against Aβ-induced toxicity (associated with ROS generation) mdpi.com
In vitro assaysDPPH, Nitric OxideNot specified- Scavenged DPPH and nitric oxide free radicals mdpi.com

Ecological and Inter Species Communication Roles of Dihydroactinidiolide

Plant-Herbivore Interactions

Plants have developed a sophisticated arsenal (B13267) of chemical defenses to deter herbivores, and dihydroactinidiolide (B95004) is one such compound. researchmap.jp The interaction between plants and herbivores, mediated by secondary metabolites, is a cornerstone of chemical ecology and coevolutionary studies. nih.govscielo.org.mx The chemical diversity within a plant community, particularly the variety of volatile and non-volatile compounds, can significantly influence the extent of herbivore damage. nih.gov

This compound functions as an antifeedant, a chemical that inhibits feeding in insects without directly killing them. nih.gov When insects consume plants containing this compound, it can act on their chemosensilla, making the food source unpalatable and deterring further consumption. ijarbs.com This antifeedant property has been observed against various insect pests. For instance, research has demonstrated its activity against storage pests like the grain weevil (Sitophilus granarius), the confused flour beetle (Tribolium confusum), and the khapra beetle (Trogoderma granarium). researchgate.net The effectiveness of such plant-derived antifeedants is a key area of research for developing alternative, eco-friendly pest control strategies. iupac.orgnih.gov

Table 1: Reported Antifeedant Activity of this compound and Related Compounds

Target PestCompound/SourceObserved Effect
Grain weevil (Sitophilus granarius)This compound derivativesAntifeedant activity. researchgate.net
Confused flour beetle (Tribolium confusum)This compound derivativesAntifeedant activity. researchgate.net
Khapra beetle (Trogoderma granarium)This compound derivativesAntifeedant activity. researchgate.net
Helicoverpa armigeraPONNEEM (phytopesticidal formulation)Feeding deterrence. nih.gov
Spodoptera lituraCocculus trilobus DC. extractAntifeedant activity. iupac.org

Singlet Oxygen (¹O₂) Signaling in Plants

Photosynthesis, while essential for plant life, can lead to the production of reactive oxygen species (ROS) under conditions of excess light. nih.govfrontiersin.org One of the most reactive ROS is singlet oxygen (¹O₂), which can cause significant photo-oxidative damage to plant cells. frontiersin.orgrsc.org However, plants have evolved mechanisms to use ¹O₂ as a signal to trigger protective responses. rsc.orgresearchgate.net This process, known as retrograde signaling, communicates stress from the chloroplasts to the nucleus, leading to changes in gene expression. oup.com

This compound, along with compounds like β-cyclocitral, is an oxidized derivative of β-carotene. nih.govfrontiersin.org These carotenoid derivatives are produced when β-carotene, located in the photosystem II (PSII) reaction center, reacts with ¹O₂. frontiersin.orgrsc.org They have been identified as crucial signaling molecules in the ¹O₂ signaling pathway. nih.govresearchgate.net

When plants are exposed to high light stress, the accumulation of ¹O₂ leads to the breakdown of β-carotene and the formation of this compound. frontiersin.orgresearchgate.net This compound then acts as an upstream messenger, initiating a signaling cascade that leads to stress acclimation. nih.govfrontiersin.orgresearchgate.net The release of these carotenoid derivatives can induce the expression of ¹O₂-responsive genes, which in turn enhances the plant's tolerance to photooxidative stress. frontiersin.orgresearchgate.net This signaling pathway allows the plant to adjust its physiology to better cope with the stressful light conditions, a process crucial for survival. nih.govmdpi.com The plant hormone abscisic acid (ABA) is also a key messenger in stress responses, and its transport and signaling are intricately linked with ROS-mediated pathways. riken.jp this compound's role is part of a complex network that helps plants distinguish between a level of ¹O₂ that triggers acclimation and a higher, more damaging level that initiates programmed cell death. researchgate.net

Interspecific Communication through Volatile Compounds

Volatile organic compounds (VOCs) are a primary language used for communication between organisms across different kingdoms. usp.brnih.govbioone.org Plants, in particular, release a diverse array of VOCs to interact with their environment, defending against herbivores, attracting pollinators, and communicating with other plants. mdpi.comfrontiersin.org this compound is one such volatile compound that participates in these complex chemical conversations. csic.es

This compound is involved in allelopathy, a phenomenon where one organism produces biochemicals (allelochemicals) that influence the germination, growth, survival, and reproduction of other organisms. mdpi.comtandfonline.com this compound has been identified as an allelochemical in several plant and cyanobacterial species. mdpi.comresearchgate.netnih.gov For example, it has been isolated from the diminutive spikerush (Eleocharis coloradoensis) and has been shown to be inhibitory to the growth of pondweeds, suggesting its role in vegetation management in aquatic systems. acs.org Similarly, extracts from the cyanobacterium Spirulina platensis containing this compound have demonstrated inhibitory effects on the seed germination and seedling growth of Chinese amaranth. researchgate.netnih.gov

Table 2: Allelopathic Activity of this compound

Source OrganismTarget OrganismEffect
Eleocharis coloradoensis (Spikerush)Potamogeton species (Pondweeds)Inhibitory. acs.org
Spirulina platensis (Cyanobacterium)Amaranthus tricolor (Chinese amaranth)Inhibited seed germination and seedling growth. researchgate.netnih.gov
Vallisneria spiralisMicrocystis aeruginosa (Cyanobacterium)Strong inhibitory effect. pjoes.com
Tanacetum vulgare (Tansy)Lactuca sativa (Lettuce), Lepidium sativum (Cress)Contributes to overall allelopathic effect of extracts. mdpi.com
Cirsium creticum (Thistle)Raphanus sativus (Radish), Lactuca sativa (Lettuce), Lepidium sativum (Cress)Contributes to weak inhibitory activity of essential oil. tandfonline.com

Impact on Soil and Aquatic Environments

The release of this compound into the environment, either through natural processes or agricultural practices, can have notable impacts. In soil, the long-term monoculture of certain crops can lead to the accumulation of various metabolic products, including compounds like this compound, which can alter the soil environment. nih.gov This accumulation can be a factor in the phenomenon known as continuous cropping obstacles, where soil health and crop productivity decline over time. nih.gov this compound has been detected in soil and sediment samples in environmental screening studies. ivl.se

Advanced Analytical Methodologies for Dihydroactinidiolide Profiling

Chromatographic Techniques

Chromatography is fundamental to the analysis of dihydroactinidiolide (B95004), enabling its separation from complex mixtures for subsequent identification and quantification. Gas and liquid chromatography are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. google.com Its high sensitivity and specificity make it the "gold standard" for identifying and quantifying this compound in diverse samples such as essential oils, teas, and fruits. google.com In GC-MS, the sample is first vaporized and then separated based on the compounds' boiling points and affinities for a stationary phase within a capillary column. As each compound elutes from the column, it is ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint for identification. The time it takes for a compound to elute, known as the retention time, provides an additional layer of identification. shimadzu.com

The identification of this compound is typically confirmed by comparing its retention time and mass spectrum with those of a pure reference standard analyzed under the same conditions. plantsjournal.com Furthermore, the Kovats retention index (RI), a value that normalizes retention times relative to a series of n-alkanes, is often used for more robust, inter-laboratory identification. nih.gov

Commonly used capillary columns for the analysis of this compound include non-polar columns like the DB-5 or HP-5MS, which are composed of 5% phenyl-substituted methylpolysiloxane. The temperature of the GC oven is carefully controlled and programmed to increase over the course of the analysis to ensure the efficient separation of a wide range of volatile compounds. harvard.edu

Table 1: GC-MS Parameters and Retention Data for this compound Analysis
ParameterTypical Value/ConditionReference
Column TypeDB-5 (95% dimethyl, 5% diphenyl polysiloxane) or similar non-polar column
Column Dimensions30 m length x 0.25 mm internal diameter x 0.25 µm film thickness mdpi.com
Carrier GasHelium chromforum.org
Ionization ModeElectron Ionization (EI) at 70 eV researchtrend.net
Kovats Retention Index (Standard Non-polar)1471 - 1532 nih.gov
Kovats Retention Index (Standard Polar)2280 - 2359 nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for its quantification in samples where it is present at higher concentrations or when analyzing less volatile degradation products of carotenoids. selleckchem.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov

For a compound like this compound, a reversed-phase HPLC method is typically employed. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. dergipark.org.tr Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength. nih.govdergipark.org.tr The purity of this compound reference standards is often certified using HPLC, with purities of over 98% being reported. selleckchem.com

Table 2: Typical HPLC Parameters for this compound Analysis
ParameterTypical ConditionReference
Column TypeReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov
Mobile PhaseAcetonitrile and water mixture nih.govnih.gov
Elution ModeIsocratic or Gradient nih.govdergipark.org.tr
DetectorDiode-Array Detector (DAD) or UV-Vis Detector nih.govdergipark.org.tr
WavelengthTypically in the range of 200-220 nm nih.gov

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. drugbank.com It relies on the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). drugbank.com For this compound, ¹H-NMR spectroscopy provides information about the different types of protons present in the molecule and their chemical environments.

The ¹H-NMR spectrum of this compound would show distinct signals corresponding to the methyl groups, the protons on the saturated ring system, and the vinylic proton of the α,β-unsaturated lactone. The chemical shift (δ), measured in parts per million (ppm), of each signal is indicative of the electronic environment of the protons. For example, the protons of the gem-dimethyl group are expected to appear at a different chemical shift than the methyl group at the stereocenter. The integration of the peak areas provides the ratio of the number of protons contributing to each signal.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound
Proton EnvironmentExpected Chemical Shift (δ, ppm)Reference
Vinylic proton (-CH=C-O)~5.7 researchgate.net
Aliphatic protons on the ring (-CH₂-)1.5 - 2.5
Methyl protons at stereocenter (-C-CH₃)~1.3 hmdb.ca
Gem-dimethyl protons (-C(CH₃)₂)~1.1 - 1.2 hmdb.ca

Mass Spectrometry (MS) Techniques (e.g., High-Resolution MS, FT-ICR MS)

Mass spectrometry (MS) is not only a detection method for chromatography but also a standalone technique for structural analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with extremely high accuracy (to several decimal places). libretexts.org This allows for the unambiguous determination of the elemental formula of a compound. thermofisher.com The calculated exact mass of this compound (C₁₁H₁₆O₂) is 180.11503 Da, a value that can be confirmed by HRMS. nih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is one of the most powerful HRMS techniques, offering unparalleled mass resolution and accuracy. nih.govpnnl.gov This level of performance is crucial for the analysis of complex mixtures of natural products, allowing for the confident identification of individual components without the need for extensive chromatographic separation. umich.eduacs.org FT-ICR MS is also instrumental in biosynthetic studies, helping to elucidate the formation pathways of natural products like this compound. umich.edu

Table 4: High-Resolution Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₁₁H₁₆O₂ nih.gov
Exact Mass (Monoisotopic)180.115029749 Da nih.gov
Nominal Mass180 g/mol nih.gov

Bioanalytical Assays

Bioanalytical assays are methods designed to quantify a substance in a biological matrix, such as blood, urine, or tissue. nih.gov While specific, validated bioanalytical assays for this compound are not widely reported in the literature, the principles for their development are well-established, particularly for small molecules.

Given its small size, a sandwich immunoassay, which typically requires two antibodies to bind to the target simultaneously, would not be feasible for this compound. google.com Instead, a competitive immunoassay format, such as a competitive enzyme-linked immunosorbent assay (ELISA), would be the most likely approach. nih.gov In this format, a known amount of labeled this compound (or a derivative) competes with the this compound in the sample for a limited number of antibody binding sites. harvard.edu The amount of labeled compound that binds is inversely proportional to the concentration of the analyte in the sample.

Developing such an assay would first require the production of antibodies that can specifically recognize and bind to this compound. This is a challenging process for small molecules, as they are generally not immunogenic on their own and need to be conjugated to a larger carrier protein to elicit an immune response. google.com Despite these challenges, the development of bioanalytical assays is crucial for studying the pharmacokinetics and biological effects of this compound in living systems.

In vitro Enzyme Inhibition Assays (e.g., AChE inhibition)

In vitro enzyme inhibition assays are fundamental tools in pharmacology and biochemistry for the discovery and characterization of new therapeutic agents. mdpi.com These assays measure the ability of a compound to reduce the activity of a specific enzyme, which can be a key factor in the progression of a disease. mdpi.com The principle involves monitoring the enzyme's catalytic activity in the presence and absence of the potential inhibitor. researchgate.net For neurodegenerative conditions like Alzheimer's disease, inhibiting the enzyme acetylcholinesterase (AChE) is a primary therapeutic strategy. nih.govmdpi.com AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132); its inhibition increases acetylcholine levels in the brain, which can alleviate cognitive symptoms. nih.govnih.gov The Ellman method is a widely used spectrophotometric assay to screen for AChE inhibitors. mdpi.comresearchgate.net

This compound has been identified as a potent inhibitor of acetylcholinesterase. researchgate.netmedchemexpress.com Research has demonstrated its significant inhibitory action, which is a key indicator of its potential neuroprotective properties. researchgate.net In one study, synthesized this compound showed strong AChE inhibition with a half-maximal inhibitory concentration (IC50) of 34.03 nM. researchgate.netmedchemexpress.comnih.gov Molecular docking studies support this finding, suggesting that this compound forms strong hydrogen bonds with key amino acid residues—specifically GLY117, GLY119, and SER200—within the active site of the AChE enzyme. researchgate.net This interaction blocks the enzyme's normal function, leading to its inhibition. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound

CompoundTarget EnzymeInhibitory Concentration (IC50)Supporting Evidence
This compoundAcetylcholinesterase (AChE)34.03 nMSupported by molecular docking studies showing H-bonding with active site residues (GLY117, GLY119, SER200). researchgate.net

Cell-Based Assays for Biological Activity (e.g., Neuro2A, SH-SY5Y Cells)

Cell-based assays are crucial for evaluating the biological effects of a compound in a system that mimics a living organism's cellular environment. The Neuro-2a (N2a) and SH-SY5Y cell lines are widely used models in neurobiology. nih.govnih.gov SH-SY5Y cells, derived from human neuroblastoma, are frequently used to study neurodegenerative diseases and neurotoxicity. researchgate.netmdpi.com Neuro-2a is a mouse neuroblastoma cell line that serves as a valuable model for investigating neuronal development and differentiation. nih.gov

Studies using these cell lines have provided significant insights into the neuroprotective mechanisms of this compound.

Neuro2A (N2a) Cell Studies: Research has shown that this compound can protect N2a cells from toxicity induced by amyloid-β 25-35, a peptide fragment implicated in Alzheimer's disease. researchgate.netnih.gov At concentrations of 50 and 270 nM, this compound did not exhibit cytotoxicity towards N2a cells over a 24-hour period. nih.gov Furthermore, it significantly increased the viability of N2a cells that had been treated with the toxic amyloid-β peptide. researchgate.netnih.gov

SH-SY5Y Cell Studies: In SH-SY5Y human neuroblastoma cells, this compound has been shown to provide protection against oxidative stress, which is an early event in neurodegeneration. researchgate.netnih.gov It effectively reduced neuronal damage from various toxicants by diminishing reactive oxygen species (ROS), nitrite (B80452) content, and lipid peroxidation. researchgate.net The compound was found to inhibit the caspase-3/Bax pathway, an important pathway in apoptosis (programmed cell death). researchgate.netnih.gov Additionally, this compound upregulates the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress. Western blot analyses indicated that an optimal concentration of 270 nM increased the levels of Nrf2 and HO-1 proteins. researchgate.net

Table 2: Biological Activity of this compound in Cell-Based Assays

Cell LineCondition/ModelObserved Effect of this compoundMechanism of Action
Neuro2A (N2a)Amyloid β25-35 induced toxicitySignificantly increased cell viability; No cytotoxicity at 50 and 270 nM. researchgate.netnih.govProtects against amyloid-β induced damage. researchgate.net
SH-SY5YOxidative stress induced by various neurotoxicantsReduced neuronal damage, ROS, nitrite content, and lipid peroxidation. researchgate.netnih.govInhibits caspase-3/Bax pathway; Upregulates Nrf2/HO-1 expression. researchgate.netnih.gov

Advanced Sampling and Sample Preparation Techniques

The analysis of chemical compounds from complex matrices, such as food and biological samples, requires efficient sample preparation to isolate and concentrate the analytes of interest. nih.gov Modern analytical chemistry has moved towards miniaturized, solvent-free, and automated techniques that improve sensitivity, reduce analysis time, and minimize environmental impact. nih.govyoutube.com These advanced methods integrate sample extraction, concentration, and introduction into one simplified step. nih.gov

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that is widely used for extracting volatile and semi-volatile organic compounds from various samples. nih.gov The technique utilizes a small fused-silica fiber coated with a polymeric stationary phase. nih.govyoutube.com This fiber is exposed to a sample, and analytes are extracted from the matrix by adsorbing or absorbing onto the fiber's coating.

SPME can be performed in two primary modes:

Direct Immersion (DI-SPME): The coated fiber is directly immersed into a liquid sample. nih.gov This mode is often used for less volatile analytes in aqueous matrices. youtube.com

Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a solid or liquid sample. nih.gov This is ideal for volatile analytes and helps to avoid interference from non-volatile matrix components. youtube.com

After extraction, the fiber is transferred to the injection port of an analytical instrument, typically a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis. nih.gov SPME is valued for its simplicity, sensitivity, and efficiency, making it a powerful tool for analyzing trace compounds like this compound in food, beverages, and biological fluids. nih.govuwaterloo.ca

Table 3: Features of Solid-Phase Microextraction (SPME)

FeatureDescription
Principle A solvent-free technique using a coated fiber to extract and concentrate analytes based on adsorption/absorption.
Modes Direct Immersion (DI-SPME) for liquids and Headspace (HS-SPME) for volatiles in solid or liquid samples. nih.gov
Advantages Integrates sampling and concentration, reduces solvent use, improves detection limits, and can be automated. nih.govyoutube.com
Applications Widely used in environmental, food and beverage, flavor and fragrance, and biological sample analysis. nih.govuwaterloo.ca
Coupled Instruments Commonly paired with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Complete Biosynthetic Pathways

Dihydroactinidiolide (B95004) is recognized as a derivative of β-carotene, formed through oxidative degradation. chemfaces.com However, the precise enzymatic steps and regulatory mechanisms governing its formation in different organisms are not fully understood. Future research must focus on identifying and characterizing the specific enzymes, such as carotenoid cleavage dioxygenases (CCDs), responsible for the conversion of carotenoid precursors into this compound. A "bioretrosynthesis" approach, which involves constructing a pathway in a retrograde fashion from a known product, could be a valuable strategy for assembling and evolving the necessary enzymatic steps for its production. nih.gov Understanding the complete biosynthetic pathway is fundamental for its potential biotechnological production. This knowledge would enable the metabolic engineering of microorganisms or plants to create efficient and controlled production systems.

Comprehensive Structure-Activity Relationship Studies for Bioactive Applications

This compound exhibits a range of biological activities, including antioxidant, anticancer, neuroprotective, and antibacterial effects. medchemexpress.comnih.gov To optimize these properties for therapeutic use, comprehensive structure-activity relationship (SAR) studies are essential. SAR studies investigate how the chemical structure of a compound relates to its biological activity. nih.govnih.gov

Future research should systematically modify the core structure of this compound—the lactone ring, the gem-dimethyl group, and the chiral center—to synthesize a library of analogues. These analogues would then be screened for enhanced potency and selectivity towards specific biological targets. For instance, while this compound is a potent inhibitor of acetylcholinesterase (AChE), with an IC50 of 34.03 nM, SAR studies could lead to derivatives with even greater inhibitory activity or improved pharmacokinetic properties. medchemexpress.comnih.gov Such studies provide the foundation for designing more effective drugs based on the this compound scaffold. nih.gov

Development of Sustainable Production Methods (e.g., Biotechnological Approaches)

Currently, this compound is obtained either through extraction from natural sources like black tea and tobacco or via chemical synthesis. wikipedia.orgchemfaces.comnih.gov Natural extraction yields are often low and dependent on plant resources, while chemical synthesis can be complex. nih.gov A significant area for future research is the development of sustainable and scalable production methods.

One promising avenue is biotechnological production, which involves using engineered microorganisms (like yeast or bacteria) or plant cell cultures to produce the compound. sustainable-bio.com This requires a complete understanding of the biosynthetic pathway to introduce the relevant genes into a suitable production host. Another innovative approach is flow chemistry, where chemical reactions are run in continuous-flow reactors, offering greater control, efficiency, and safety compared to traditional batch synthesis. urv.cat This method has shown promise for the sustainable production of other high-value chemicals for the pharmaceutical and agrochemical industries. urv.cat For plant-derived compounds, soilless cultivation techniques like aeroponics could offer a sustainable way to produce biomass under controlled conditions, independent of environmental constraints. mdpi.comresearchgate.net

Advanced Toxicological and Environmental Impact Assessments

Before any compound can be widely used, a thorough assessment of its safety is paramount. While some studies indicate that this compound has low cytotoxicity against certain human cells and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) found no safety concerns at current intake levels as a flavoring agent, more extensive toxicological data is needed. nih.govnih.gov

Future research must include advanced toxicological assessments to determine its effects on various human cell lines and in animal models. It is also noted as a phytotoxin and potentially harmful to aquatic environments. chemfaces.comresearchgate.net Therefore, a comprehensive environmental impact assessment is crucial. This involves studying its persistence, bioaccumulation, and potential toxicity to non-target organisms in soil and water ecosystems to understand its environmental fate and effects, similar to assessments done for other biologically active compounds like diuron. nih.gov

Exploration of Novel Therapeutic Targets and Multi-Targeted Strategies

The diverse bioactivities of this compound suggest it may interact with multiple cellular targets. medchemexpress.com This opens up the possibility of using it in multi-targeted strategies, which are particularly relevant for complex diseases like cancer and neurodegenerative disorders such as Alzheimer's disease. nih.govyale.edu

For Alzheimer's disease, this compound has already shown potential by inhibiting AChE, preventing amyloid-β aggregation, and exhibiting metal-chelating and antioxidant activities. nih.gov Future studies should explore its effects on other pathways implicated in neurodegeneration. nih.gov In cancer treatment, therapies that simultaneously hit multiple targets can be more effective and reduce the likelihood of drug resistance. yale.edumdpi.commdpi.com Research should investigate if this compound can modulate multiple cancer-related pathways, such as proliferation, apoptosis, and cell migration. mdpi.com Identifying these novel therapeutic targets and understanding how this compound engages them will be critical for developing innovative, multi-targeted treatment approaches. nih.gov

Q & A

Basic Research Questions

Q. How can dihydroactinidiolide be identified and quantified in plant matrices, and what analytical techniques are optimal for this purpose?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with chiral columns to separate enantiomers. Calibrate with synthetic standards (e.g., (±)-dihydroactinidiolide) and validate using retention indices and mass spectra matching. For quantification, employ internal standards (e.g., deuterated analogs) to account for matrix effects .
  • Data Considerations : Include enantiomer ratios (e.g., R:S = 71:29 in Longjing tea) and purity thresholds (>97% for analytical standards) .

Q. What synthetic routes are available for this compound, and how can enantioselectivity be achieved?

  • Methodology : Asymmetric catalytic hetero-Diels-Alder reactions using copper(II)-bisoxazoline catalysts yield high enantioselectivity (>90% ee). Optimize reaction conditions (temperature, solvent polarity) to control regio- and stereoselectivity. Confirm product identity via X-ray crystallography and NMR .
  • Key Data : Reaction yields (e.g., 85–95%) and enantiomeric excess (ee) values .

Q. What is the role of this compound in oxidative stress mitigation, and what in vitro models validate this activity?

  • Methodology : Use SH-SY5Y neuroblastoma cells treated with oxidative stressors (e.g., H₂O₂). Measure ROS levels via DCFDA fluorescence and apoptosis markers (caspase-3/Bax) via Western blot. Compare with this compound-treated groups at varying concentrations (e.g., 10–50 µM) .
  • Critical Parameters : Dose-response curves and IC₅₀ values for ROS inhibition .

Advanced Research Questions

Q. How does enantiomer-specific distribution of this compound impact its biological activity, and what analytical methods differentiate R- and S-enantiomers?

  • Methodology : Chiral GC-MS or HPLC with β-cyclodextrin columns separates enantiomers. Assess bioactivity differences using enantiopure samples in neuroprotection assays (e.g., Aβ25-35-induced toxicity in Neuro2a cells). Statistical analysis (ANOVA) validates enantiomer-specific effects .
  • Data Example : ER ratios in tea (71:29 R:S) correlate with sensory properties .

Q. What molecular mechanisms underlie this compound's neuroprotective effects, and how can computational models predict target interactions?

  • Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to study binding to Nrf2/HO-1 or BACE-1. Validate with RMSF (root mean square fluctuation) analysis (e.g., 0.84 Å for hAChE-dihydroactinidiolide complexes) .
  • Key Findings : Reduced RMSF values indicate stabilized enzyme-ligand interactions .

Q. How do enzymatic and thermal degradation pathways of β-carotene influence this compound yield, and what experimental designs optimize its production?

  • Methodology : Compare enzymatic (lipoxygenase, xanthine oxidase) and thermal decomposition (120–180°C) of β-carotene. Quantify this compound via GC-MS and optimize using response surface methodology (RSM). Report yields (µg/g) and degradation kinetics .
  • Critical Factors : Temperature, enzyme concentration, and reaction time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dihydroactinidiolide
Reactant of Route 2
Dihydroactinidiolide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.